molecular formula C25H24N4O3S2 B2922178 2-(ethylsulfanyl)-6-(4-methylphenyl)-4-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione CAS No. 1251594-04-3

2-(ethylsulfanyl)-6-(4-methylphenyl)-4-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione

Cat. No.: B2922178
CAS No.: 1251594-04-3
M. Wt: 492.61
InChI Key: WGWAIESOMJZEIL-UHFFFAOYSA-N
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Description

The compound 2-(ethylsulfanyl)-6-(4-methylphenyl)-4-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione is a thiazolo-pyrimidine derivative characterized by a fused bicyclic core with multiple substituents. Key structural features include:

  • Thiazolo[4,5-d]pyrimidine core: A sulfur-containing heterocycle fused to a pyrimidine ring.
  • 4-Methylphenyl substituent (C6): Aromatic moiety influencing π-π stacking and hydrophobic interactions.
  • Tetrahydroisoquinolinyl-ethyl ketone (C4): A nitrogen-rich bicyclic group that may modulate receptor binding or solubility.

Properties

IUPAC Name

4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2-ethylsulfanyl-6-(4-methylphenyl)-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S2/c1-3-33-24-26-22-21(34-24)23(31)29(19-10-8-16(2)9-11-19)25(32)28(22)15-20(30)27-13-12-17-6-4-5-7-18(17)14-27/h4-11H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWAIESOMJZEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)N3CCC4=CC=CC=C4C3)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Core Variations : The target compound’s thiazolo[4,5-d]pyrimidine core differs from the more common thiazolo[3,2-a]pyrimidine () and thiadiazolo[3,2-a]pyrimidine () scaffolds, altering electronic properties and steric bulk.
  • Substituent Impact : The ethylsulfanyl group (C2) in the target compound contrasts with pyrazole-methylene () or dichlorophenyl groups (), likely affecting solubility and target engagement.
  • Synthetic Routes: Multi-component reactions (e.g., Biginelli) are prevalent for thiazolo-pyrimidines, but the tetrahydroisoquinolinyl group in the target compound may require specialized alkylation or coupling steps .

Physicochemical Properties

Property Target Compound Compound Compound
LogP (estimated) ~3.5 (highly lipophilic) 2.8 3.1
Water Solubility Low Moderate (ester group) Low (tosylate group)
Hydrogen Bond Acceptors 6 5 6

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